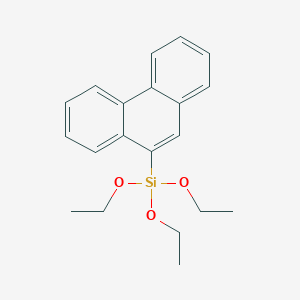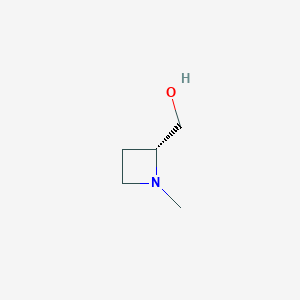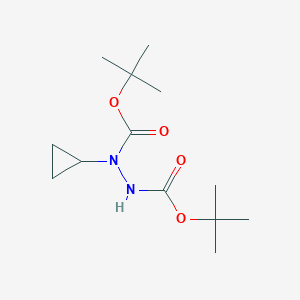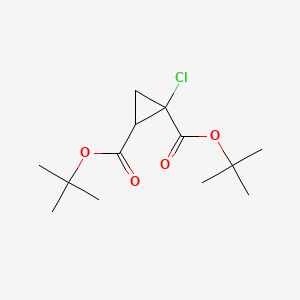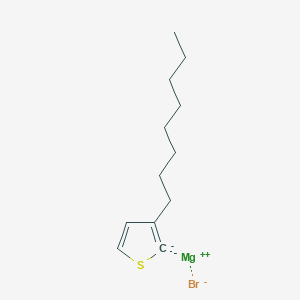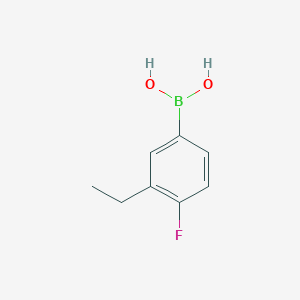
Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate
Übersicht
Beschreibung
“Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatization : Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate and its derivatives have been utilized in various synthetic processes. For instance, the reaction of similar compounds with N-bromosuccinimide has been used to convert them into different esters, showcasing their utility in organic synthesis (Irikawa et al., 1989). Additionally, regioselective dibromination of methyl indole-3-carboxylate to produce methyl 5,6-dibromoindole-3-carboxylate demonstrates the potential for specific structural modifications (Parsons et al., 2011).
Chemical Investigation of Natural Products : Compounds related to this compound have been found in the chemical investigation of natural products. For example, brominated tryptophan derivatives, including those similar to this compound, have been identified in Thorectidae sponges, indicating its presence in marine organisms (Segraves & Crews, 2005).
Application in Synthesis of Bioactive Compounds : The synthesis of bioactive compounds, such as 5-HT6 antagonists, has employed similar structures to this compound. For example, a synthesis involving the bromo-indole framework has been used in developing potent serotonin receptor antagonists, demonstrating the compound's relevance in medicinal chemistry (Isherwood et al., 2012).
Development of Novel Indole Derivatives : Researchers have reported novel methods for synthesizing indole derivatives, including those related to this compound. These methods involve cross-dehydrogenative coupling and have been recognized for their simplicity and efficiency (Akbari & Faryabi, 2023).
In-depth Structural Analysis : Studies focusing on the crystal structure and vibrational spectral analysis of similar indole derivatives demonstrate the compound's significance in structural chemistry. Such analyses provide valuable insights into the electronic nature and potential applications of these compounds (Luo et al., 2019).
Wirkmechanismus
Target of Action
Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors , which can be considered as their primary targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives are known to exhibit various biologically vital properties
Eigenschaften
IUPAC Name |
methyl 5-bromo-1-methylindole-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-13-4-3-7-5-8(12)6-9(10(7)13)11(14)15-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWCGFMBIZJCOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=CC(=C21)C(=O)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-{[Bis-(2-methoxy-ethyl)-amino]-methyl}-phenyl)-methanol, 95%](/img/structure/B6322487.png)
![[4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322493.png)
